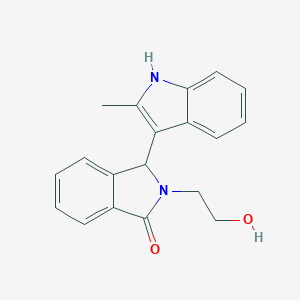
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as UNC3866 and has been found to have potential applications in various fields of study, including cancer research, neuroscience, and drug development.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone involves the inhibition of specific enzymes involved in cell division and neurotransmitter activity. This compound has been found to target the enzyme Aurora A kinase, which is involved in the regulation of cell division. By inhibiting this enzyme, 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters in the brain, and affect the expression of specific genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is that it may not be effective against all types of cancer cells.
Orientations Futures
There are several future directions for the study of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone. One direction is the development of new cancer treatments based on this compound. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone involves several steps. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with ethylene glycol to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with 2-methyl-1H-indole-3-carboxylic acid to form the final product.
Applications De Recherche Scientifique
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has been found to have potential applications in various fields of scientific research. One of the main areas of study is cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.
Another area of study is neuroscience. Research has shown that 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has the potential to modulate the activity of certain neurotransmitters in the brain, which could lead to the development of new treatments for neurological disorders.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18N2O2/c1-12-17(15-8-4-5-9-16(15)20-12)18-13-6-2-3-7-14(13)19(23)21(18)10-11-22/h2-9,18,20,22H,10-11H2,1H3 |
Clé InChI |
XMQIBRFROQKIOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCO |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B276823.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)

![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)


![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)

![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)
![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)